REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[N:13]=[CH:12][C:11]([C:14]#[C:15][CH2:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])=[CH:10][N:9]=1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:21][N:19]([CH3:20])[CH2:18][CH2:17][CH2:16][C:15]#[C:14][C:11]1[CH:10]=[N:9][C:8]([NH2:7])=[N:13][CH:12]=1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
the residual oil was extracted with aqueous sat. NaHCO3 (+Na2CO3)(3×)/CH2Cl2(3×)
|
Type
|
WASH
|
Details
|
The organic phases were washed with aqueous 10% NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCC#CC=1C=NC(=NC1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |